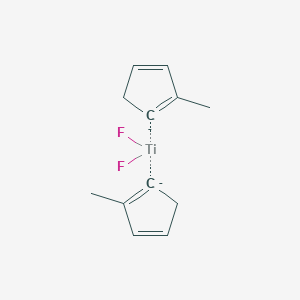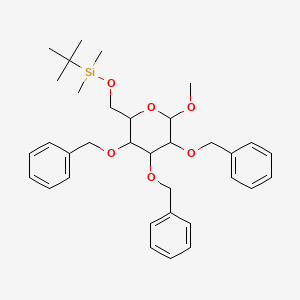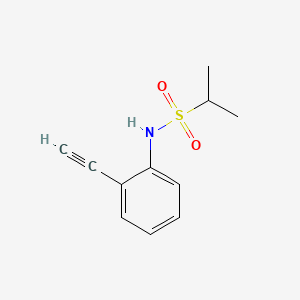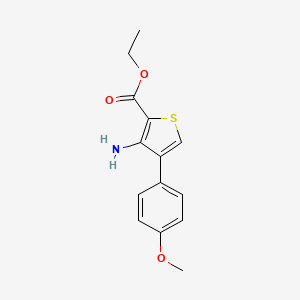![molecular formula C11H20N4O2 B12066322 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in various fields, including medicinal chemistry and polymer science, due to its potential biological activities and stability-enhancing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the reaction of a suitable amine with a cyclic anhydride to form an intermediate, which is then cyclized under controlled conditions to yield the spirocyclic structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. It exhibits activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies for treating conditions such as anemia by inhibiting specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used as a stabilizer for polymers, enhancing their resistance to thermal and photo-degradation . This application is particularly valuable in the production of durable plastic materials.
Wirkmechanismus
The mechanism by which 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of prolyl hydroxylase enzymes, which play a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can modulate the cellular response to low oxygen levels, which is beneficial in treating conditions like anemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Spirohydantoin derivatives: These compounds also feature a spirocyclic structure and are used in similar applications, such as polymer stabilization and medicinal chemistry.
Uniqueness
What sets 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione apart is its specific dimethylaminoethyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C11H20N4O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H20N4O2/c1-14(2)7-8-15-9(16)11(13-10(15)17)3-5-12-6-4-11/h12H,3-8H2,1-2H3,(H,13,17) |
InChI-Schlüssel |
MOXXREGRCJEQMO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(=O)C2(CCNCC2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)

![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)

![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)

![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)


